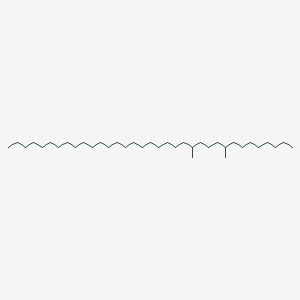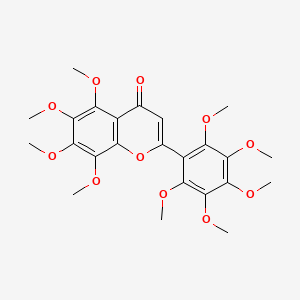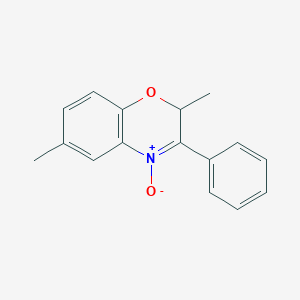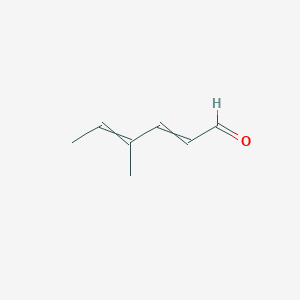
9,13-Dimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,13-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C37H76. It is a methyl-branched alkane, specifically a dimethyl derivative of pentatriacontane. This compound is notable for its role as a sex pheromone in certain insect species, particularly the tsetse fly, Glossina pallidipes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,13-Dimethylpentatriacontane typically involves the use of optically pure starting materials. One common synthetic route starts with ®-(+)-citronellic acid, which undergoes a series of reactions including esterification, epoxidation, and periodic acid oxidation . The key steps involve the Wittig olefination and the use of methyl acetoacetate as a connector to combine two building blocks .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 9,13-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions.
Substitution: Halogenation is a common substitution reaction for alkanes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Alkanes with fewer double bonds.
Substitution: Haloalkanes.
Wissenschaftliche Forschungsanwendungen
9,13-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain hydrocarbons.
Industry: Used in the development of synthetic pheromones for pest management.
Wirkmechanismus
The primary mechanism of action for 9,13-Dimethylpentatriacontane is its role as a sex pheromone. It interacts with specific receptors in the olfactory system of tsetse flies, triggering sexual activity. The molecular targets are olfactory receptors that detect the hydrocarbon’s unique structure .
Vergleich Mit ähnlichen Verbindungen
13,23-Dimethylpentatriacontane: Another methyl-branched alkane with similar pheromone activity in tsetse flies.
15,19-Dimethylpentatriacontane: Also functions as a sex pheromone in insects.
Uniqueness: 9,13-Dimethylpentatriacontane is unique due to its specific branching pattern and its high activity as a sex pheromone in certain insect species. Its synthesis and applications in pest control highlight its importance in both scientific research and practical applications .
Eigenschaften
CAS-Nummer |
76535-37-0 |
|---|---|
Molekularformel |
C37H76 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
9,13-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-33-37(4)35-31-34-36(3)32-29-27-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI-Schlüssel |
MCKWDTXLZQPZFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)

![[(3S)-2-methylhex-4-en-3-yl]benzene](/img/structure/B14454582.png)



![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)


![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)

